molecular formula C12H23NO2 B6638289 3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol

3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol

Cat. No.: B6638289
M. Wt: 213.32 g/mol
InChI Key: AHNGMAKFBVWKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol is a chemical compound with a unique structure that includes a cyclopentyl group, an amino group, and an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol typically involves the reaction of 2,2-dimethylcyclopentylamine with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the oxolan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentyl derivatives and oxolan-based molecules. Examples include:

  • 2,2-Dimethylcyclopentylamine
  • Oxolan-3-ol derivatives

Uniqueness

What sets 3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol apart is its unique combination of a cyclopentyl group, an amino group, and an oxolan ring. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

3-[[(2,2-dimethylcyclopentyl)amino]methyl]oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-11(2)5-3-4-10(11)13-8-12(14)6-7-15-9-12/h10,13-14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNGMAKFBVWKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NCC2(CCOC2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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